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Compound of Interest

Compound Name: 2-Chloroaniline

Cat. No.: B154045

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 2-chloroaniline, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and
pesticides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for 2-chloroaniline provides a unique molecular fingerprint, essential
for its identification and characterization. The following tables summarize the key quantitative
data obtained from *H NMR, 3C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: *H NMR Spectroscopic Data for 2-Chloroaniline

Chemical Shift (8) ppm Multiplicity Assignment
7.22 dd H-6

7.03 dt H-4

6.72 dt H-5

6.67 dd H-3

3.92 s (broad) -NH:z
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Solvent: CDCls. Instrument Frequency: 90 MHz.[1]

Table 2: *C NMR Spectroscopic Data for 2-Chloroaniline

Chemical Shift (8) ppm Assignment
142.9 C-1
129.1 C-4
127.4 C-6
119.3 C-2
118.8 C-5
115.9 C-3

Solvent: CDCls.

Tahle 3: Mass S Data for 2-Chl i

m/z Relative Intensity (%) Assignment

127 100.0 [M]+

129 325 [M+2]* (3’Cl isotope)
92 21.9 [M-CI*

65 30.5 [CsHs]*

lonization Method: Electron lonization (El) at 70 eV.

Table 4: Infrared (IR) Spectroscopic Data for 2-
Chloroaniline
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Wavenumber (cm~?) Vibrational Mode

3440, 3360 N-H stretching (asymmetric and symmetric)
3060 Aromatic C-H stretching

1620 N-H bending (scissoring)

1590, 1480 Aromatic C=C stretching

1280 C-N stretching

745 C-Cl stretching

740 C-H out-of-plane bending (ortho-disubstituted)

Sample Phase: Liquid film.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR

o Sample Preparation: Approximately 10-20 mg of 2-chloroaniline is dissolved in 0.5-0.7 mL
of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard
(0O ppm). The solution is then transferred to a 5 mm NMR tube.

¢ Instrumentation: A 90 MHz (or higher field) NMR spectrometer is used.

e 1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-
pulse experiment is performed. Key acquisition parameters include a spectral width of 10-15
ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A sufficient
number of scans are acquired to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled
pulse sequence is used to simplify the spectrum. Key acquisition parameters include a
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spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2-5
seconds. A larger number of scans is typically required for 23C NMR due to the low natural
abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is phased, and the baseline is corrected. The chemical
shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry
o Sample Introduction: A small amount of 2-chloroaniline is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or
directly using a heated probe.

« lonization: The sample molecules are bombarded with a beam of electrons with an energy of
70 eV in the ion source. This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A drop of liquid 2-chloroaniline is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the IR beam path, and the sample spectrum is acquired. The
instrument scans the mid-infrared range (typically 4000-400 cm~1). Multiple scans are
averaged to improve the signal-to-noise ratio.
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o Data Processing: The sample interferogram is converted to a spectrum via a Fourier
transform. The background spectrum is automatically subtracted from the sample spectrum
to yield the final IR spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide, as well as a typical workflow for spectroscopic analysis.

Spectroscopic Techniques

Connectivity
~| NMR & Environment
- (*H, 3C)
Sample Preparation Data Analysis
Molecular Weight

- = -~ & Fragmentation .
2-Chloroaniline Sample Mass Sp(yézlz)trometry »| Structural Elucidation

Y

Infrared Spectroscopy
(FTIR)

Functional Groups

Click to download full resolution via product page

A simplified workflow for the spectroscopic analysis of 2-chloroaniline.
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Information derived from different spectroscopic techniques for 2-chloroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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